molecular formula C9H14O3 B13580139 6-Methoxyspiro[3.3]heptane-2-carboxylic acid

6-Methoxyspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13580139
M. Wt: 170.21 g/mol
InChI Key: IDLBHZSKXGIUPP-UHFFFAOYSA-N
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Description

6-Methoxyspiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 It is characterized by a spirocyclic structure, which includes a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for 6-Methoxyspiro[3.3]heptane-2-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyspiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxyspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxyspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The spirocyclic structure may also contribute to its unique biological activity by influencing its three-dimensional conformation and interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxyspiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-methoxyspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-12-7-4-9(5-7)2-6(3-9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

IDLBHZSKXGIUPP-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CC(C2)C(=O)O

Origin of Product

United States

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